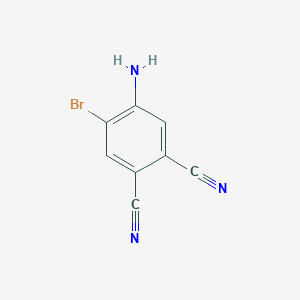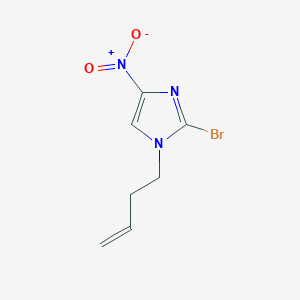
6-Chloro-5-(cyclopropanesulfonamido)pyridin-3-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-chloro-5-(cyclopropanesulfonamido)pyridin-3-yl)boronic acid is a boronic acid derivative with a unique structure that includes a pyridine ring substituted with a chloro group, a cyclopropanesulfonamido group, and a boronic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloro-5-(cyclopropanesulfonamido)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The general reaction conditions include:
Aryl Halide: 6-chloro-5-(cyclopropanesulfonamido)pyridine
Boronic Acid: Boronic acid derivative
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Typically between 80-100°C
Industrial Production Methods
Industrial production of (6-chloro-5-(cyclopropanesulfonamido)pyridin-3-yl)boronic acid may involve optimization of the Suzuki-Miyaura coupling reaction to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(6-chloro-5-(cyclopropanesulfonamido)pyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid ester or boronate.
Reduction: Reduction of the chloro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions at the chloro group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Boronic acid esters or boronates.
Reduction: 5-(cyclopropanesulfonamido)pyridin-3-yl)boronic acid.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
(6-chloro-5-(cyclopropanesulfonamido)pyridin-3-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.
Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer treatment due to its boronic acid moiety, which can inhibit proteasomes.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (6-chloro-5-(cyclopropanesulfonamido)pyridin-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The compound can inhibit proteasomes by binding to the active site, thereby preventing the degradation of proteins and leading to cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-chloro-5-(methylsulfonamido)pyridin-3-yl)boronic acid
- (6-chloro-5-(ethylsulfonamido)pyridin-3-yl)boronic acid
- (6-chloro-5-(propylsulfonamido)pyridin-3-yl)boronic acid
Uniqueness
(6-chloro-5-(cyclopropanesulfonamido)pyridin-3-yl)boronic acid is unique due to the presence of the cyclopropanesulfonamido group, which imparts distinct steric and electronic properties compared to other sulfonamido derivatives. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C8H10BClN2O4S |
|---|---|
Poids moléculaire |
276.51 g/mol |
Nom IUPAC |
[6-chloro-5-(cyclopropylsulfonylamino)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H10BClN2O4S/c10-8-7(3-5(4-11-8)9(13)14)12-17(15,16)6-1-2-6/h3-4,6,12-14H,1-2H2 |
Clé InChI |
IGCGLFRPQXUEIQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(N=C1)Cl)NS(=O)(=O)C2CC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-dichloro-2-(3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13996454.png)
![ethyl N-[6-amino-5-nitro-4-[(2-oxo-4-phenylbutyl)amino]pyridin-2-yl]carbamate](/img/structure/B13996465.png)
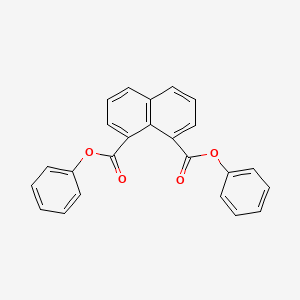
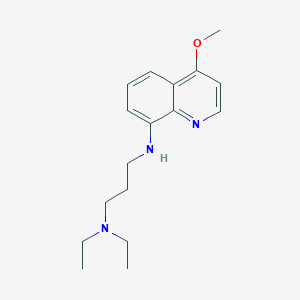

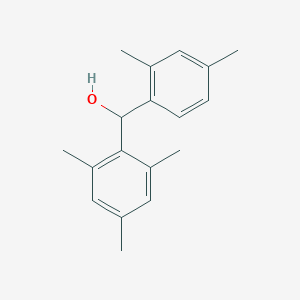

![5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13996492.png)



